5-Fluorothiazol-2-amine hydrochloride

Description

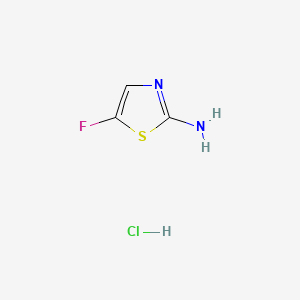

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-fluoro-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FN2S.ClH/c4-2-1-6-3(5)7-2;/h1H,(H2,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXNGTYNEWXYDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474496 | |

| Record name | 5-fluorothiazol-2-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745053-64-9 | |

| Record name | 5-fluorothiazol-2-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1,3-thiazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Fluorothiazol-2-amine Hydrochloride: A Technical Overview of Basic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the fundamental physicochemical properties of 5-Fluorothiazol-2-amine hydrochloride. This compound belongs to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active molecules.[1][2] Information on this specific molecule is primarily available from chemical suppliers, indicating its role as a chemical intermediate or building block in synthetic chemistry.[3]

Detailed experimental data regarding its biological activity, such as specific signaling pathway modulation, is not extensively documented in publicly available literature. However, the broader class of 2-aminothiazole derivatives is known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.[2][4]

Physicochemical Properties

The following tables summarize the key identification and physical properties of this compound. This data is compiled from various chemical suppliers and databases.

Table 1: Compound Identification

| Identifier | Value | Reference |

| Chemical Name | This compound | [3][5][6] |

| Synonyms | 2-Amino-5-fluorothiazole hydrochloride, 5-Fluoro-1,3-thiazol-2-amine hydrochloride | [6][7] |

| CAS Number | 745053-64-9 | [3][5][7][8] |

| Molecular Formula | C₃H₄ClFN₂S | [3][5][7] |

| Molecular Weight | 154.59 g/mol | [5][7] |

Table 2: Physical and Chemical Properties

| Property | Value | Notes | Reference |

| Melting Point | 138-143 °C | [7] | |

| Purity | ≥95% - 97% | Varies by supplier. | [3][7] |

| Solubility | Soluble in DMSO and ethanol. | General solubility for related compounds; specific quantitative data is not available. | [9] |

| Stability | Moisture sensitive. | [7] | |

| Storage | Store in a cool, dry place under an inert atmosphere. | Recommended storage conditions. | [3][10] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available in the public domain. However, a generalized protocol for the synthesis of 2-aminothiazole derivatives, the Hantzsch Thiazole Synthesis, is a widely established method.[11]

Generalized Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic method for preparing thiazole derivatives, which involves the condensation reaction between an α-haloketone and a thiourea or thioamide.[11]

Materials:

-

An appropriate α-halocarbonyl compound

-

Thiourea

-

Ethanol (or other suitable solvent)

-

Saturated sodium bicarbonate solution

Procedure:

-

Reaction Setup: Dissolve the α-halocarbonyl compound (1 equivalent) and thiourea (1 equivalent) in a suitable solvent, such as ethanol, in a round-bottom flask.

-

Reflux: Heat the reaction mixture to reflux. The reaction progress is typically monitored using Thin Layer Chromatography (TLC).[11]

-

Neutralization: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.[11]

-

Precipitation: Slowly neutralize the mixture with a saturated solution of sodium bicarbonate. The product is expected to precipitate out of the solution.[11]

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure 2-aminothiazole derivative.[11]

-

Characterization: The final product's identity and purity are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[11]

Diagrams and Workflows

As specific signaling pathways for this compound are not documented, the following diagrams illustrate generalized workflows relevant to its synthesis and characterization as a chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.745053-64-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 5. This compound | CAS: 745053-64-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. 745053-64-9 | this compound | Tetrahedron [thsci.com]

- 7. labsolu.ca [labsolu.ca]

- 8. biomall.in [biomall.in]

- 9. chemrxiv.org [chemrxiv.org]

- 10. 5-fluorothiazol-2-amine | 64588-82-5 [amp.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Fluorothiazol-2-amine Hydrochloride for Researchers and Drug Development Professionals

Introduction

5-Fluorothiazol-2-amine hydrochloride (CAS Number: 745053-64-9) is a fluorinated heterocyclic amine that has garnered significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the presence of a fluorine atom and a reactive amino group on the thiazole scaffold, make it a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, suppliers, and its emerging role in the development of targeted therapeutics, with a focus on its application in the synthesis of kinase inhibitors.

Chemical and Physical Properties

This compound is a stable salt, which enhances its solubility and ease of handling in a laboratory setting.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 745053-64-9 | [1][2][3][4] |

| Molecular Formula | C₃H₄ClFN₂S | [3][4] |

| Molecular Weight | 154.59 g/mol | [4] |

| Appearance | Typically a powder | |

| Purity | Commercially available in purities of 95% or higher | [3] |

| Storage | Store in a cool, dry place under an inert atmosphere, typically at 2-8°C | |

| Solubility | The hydrochloride salt form enhances water solubility | [1] |

| Sensitivity | Moisture sensitive | [5] |

Suppliers

This compound is available from several chemical suppliers, catering to research and development needs. Notable suppliers include:

| Supplier | Website |

| Bide Pharmatech Ltd. | [3] |

| FINETECH INDUSTRY LIMITED | [4] |

| Tetrahedron | [2] |

| Capot Chemical Co., Ltd. | [6] |

| Ambeed | [7] |

| BLD Pharm | |

| CymitQuimica | [1] |

| Sigma-Aldrich |

Experimental Protocols: Synthesis of this compound

A practical and scalable synthesis for this compound has been developed, with the key step involving the introduction of fluorine to a protected 2-aminothiazole precursor. The following is a summary of a reported experimental protocol.

Overall Synthetic Scheme:

Caption: Synthetic workflow for this compound.

Materials and Reagents:

-

2-Aminothiazole

-

Di-tert-butyl dicarbonate (Boc Anhydride)

-

4-Dimethylaminopyridine (DMAP)

-

Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi)

-

N-Fluorobenzenesulfonimide (NFSi)

-

Hydrochloric acid (gas)

-

Dioxane

Procedure:

-

Protection of the Amino Group: 2-Aminothiazole is reacted with di-tert-butyl dicarbonate in the presence of a catalytic amount of DMAP in THF to yield 2-(tert-butoxycarbonylamino)thiazole. This step protects the amino group for the subsequent fluorination reaction.

-

Fluorination: The protected thiazole is dissolved in anhydrous THF and cooled to a low temperature (e.g., -78 °C). It is then treated with n-butyllithium to deprotonate the thiazole ring, followed by the addition of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSi). This introduces the fluorine atom at the 5-position of the thiazole ring.

-

Deprotection: The resulting 2-(tert-butoxycarbonylamino)-5-fluorothiazole is treated with hydrochloric acid gas in a solvent like dioxane to remove the Boc protecting group, yielding the final product, this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds.

Role as a Building Block for Kinase Inhibitors:

A significant application of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 2-aminothiazole core can be elaborated to create potent and selective kinase inhibitors.

Specifically, derivatives of 2-aminothiazole have been investigated as inhibitors of Glycogen Synthase Kinase-3 (GSK-3).[8][9][10][11][12] GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, and its inhibition is a therapeutic strategy for conditions such as Alzheimer's disease, bipolar disorder, and some cancers.

Illustrative Synthetic Application:

The following diagram illustrates a generalized workflow for the synthesis of a hypothetical GSK-3 inhibitor using this compound as a starting material.

Caption: Generalized workflow for GSK-3 inhibitor synthesis.

Potential Signaling Pathway Involvement

As a precursor for GSK-3 inhibitors, compounds derived from this compound are expected to modulate signaling pathways regulated by GSK-3. One of the most well-characterized pathways involving GSK-3 is the Wnt/β-catenin signaling pathway, which is crucial for embryonic development and adult tissue homeostasis.

In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates the transcription of target genes.

The diagram below illustrates this signaling pathway and the inhibitory action of a GSK-3 inhibitor.

Caption: Wnt/β-catenin pathway and GSK-3 inhibition.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds in drug discovery. Its straightforward synthesis and the biological significance of the 2-aminothiazole scaffold make it an attractive starting material for the development of targeted therapeutics, particularly kinase inhibitors. The information provided in this guide serves as a comprehensive resource for researchers and professionals in the pharmaceutical sciences, facilitating the exploration of this compound's potential in developing next-generation medicines.

References

- 1. CAS 745053-64-9: 5-fluoro-1,3-thiazol-2-amine hydrochlorid… [cymitquimica.com]

- 2. 745053-64-9 | this compound | Tetrahedron [thsci.com]

- 3. This compound, CasNo.745053-64-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. This compound | CAS: 745053-64-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound, China this compound Manufacturers, China this compound Suppliers - capotchem [chinachemnet.com]

- 7. 745053-64-9 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 8. Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Fluorothiazol-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Fluorothiazol-2-amine hydrochloride, a key intermediate in medicinal chemistry and drug discovery.

Core Molecular Data

This compound is a fluorinated heterocyclic compound with significant potential in the synthesis of bioactive molecules. Its fundamental properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [1][2][3][4] |

| CAS Number | 745053-64-9 | [1][2][3][4] |

| Molecular Formula | C₃H₄ClFN₂S | [1][3][4] |

| Molecular Weight | 154.59 g/mol | [1][2][3] |

| Purity | Typically ≥95% | [4] |

| Appearance | Solid (Appearance not consistently reported) | |

| Storage | Store in a cool, dry place with sealing. | [4] |

Molecular Structure

The molecular structure of this compound consists of a five-membered thiazole ring, substituted with a fluorine atom at the 5-position and an amino group at the 2-position. The hydrochloride salt is formed with the amino group.

Experimental Protocols

General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Method)

This method involves the condensation of an α-haloketone with a thiourea or thioamide. For the synthesis of a 5-fluoro derivative, a suitable fluorinated α-halocarbonyl compound would be required.

Materials and Reagents:

-

A suitable α-halo-fluorinated carbonyl precursor

-

Thiourea

-

Ethanol or another suitable solvent

-

Sodium bicarbonate or other base for neutralization

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate for drying

Procedure:

-

Reaction Setup: The α-halo-fluorinated carbonyl compound and a stoichiometric equivalent of thiourea are dissolved in ethanol in a round-bottom flask.

-

Reflux: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water.

-

Neutralization and Extraction: The aqueous solution is neutralized with a base such as sodium bicarbonate. The product is then extracted with an organic solvent like ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 2-amino-5-fluorothiazole can be purified by column chromatography or recrystallization.

-

Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with hydrochloric acid.

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the fluorine substituent.

-

Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

-

Elemental Analysis: To determine the elemental composition (C, H, N, S, Cl, F).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | CAS: 745053-64-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 5-Fluorothiazol-2-amine Hydrochloride

This technical guide provides a comprehensive overview of the synthesis pathway for 5-Fluorothiazol-2-amine hydrochloride, a key building block in the development of various pharmaceutical compounds. The content herein is curated for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, precursor information, and quantitative data analysis.

Introduction

This compound has been identified as a significant intermediate in the synthesis of a number of herbicides and, more recently, has garnered attention in medicinal chemistry. This guide focuses on a practical and scalable synthesis route, notable for its avoidance of chromatographic purification, making it suitable for multikilogram production. The key transformation in this synthesis involves the introduction of a fluorine atom at the 5-position of the thiazole ring.

Core Synthesis Pathway

The most effective reported synthesis of this compound commences with the readily available precursor, 2-aminothiazole. The overall process involves protection of the amino group, a directed fluorination step, and subsequent deprotection to yield the final hydrochloride salt. This pathway has demonstrated an overall yield of 35%.[1]

Diagram of the Core Synthesis Pathway:

Caption: Synthesis of this compound.

Precursors and Reagents

The successful synthesis of this compound relies on a specific set of precursors and reagents. The primary starting material and key reagents for each step are outlined below.

| Step | Precursor/Intermediate | Key Reagents | Function |

| 1. Protection | 2-Aminothiazole | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) | Protection of the 2-amino group |

| 2. Lithiation | 2-(tert-Butoxycarbonylamino)thiazole | n-Butyllithium (n-BuLi), Tetrahydrofuran (THF) | Formation of the dilithiated intermediate |

| 3. Fluorination | Dilithiated Intermediate | N-Fluorobenzenesulfonimide | Introduction of the fluorine atom at the 5-position |

| 4. Deprotection | 2-(tert-Butoxycarbonylamino)-5-fluorothiazole | Hydrogen chloride (gas), Dioxane | Removal of the Boc protecting group and formation of the hydrochloride salt |

Experimental Protocols

The following protocols are detailed for the key transformations in the synthesis of this compound.

Step 1: Synthesis of 2-(tert-Butoxycarbonylamino)thiazole

This initial step involves the protection of the amino group of 2-aminothiazole to prevent side reactions in subsequent steps.

-

Procedure: To a solution of 2-aminothiazole in a suitable aprotic solvent, add triethylamine followed by the dropwise addition of di-tert-butyl dicarbonate. The reaction mixture is stirred at ambient temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is typically concentrated under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization.

Step 2: Synthesis of 2-(tert-Butoxycarbonylamino)-5-fluorothiazole

This crucial step introduces the fluorine atom onto the thiazole ring.

-

Procedure: A solution of 2-(tert-butoxycarbonylamino)thiazole in anhydrous tetrahydrofuran (THF) is cooled to a low temperature (e.g., -78 °C). Two equivalents of n-butyllithium are then added dropwise to form the dilithiated intermediate. Subsequently, a solution of N-fluorobenzenesulfonimide in THF is added to the reaction mixture.

-

Work-up: The reaction is quenched with a suitable reagent, and the mixture is allowed to warm to room temperature. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

Step 3: Synthesis of this compound

The final step involves the deprotection of the amino group and the formation of the hydrochloride salt.

-

Procedure: Hydrogen chloride gas is bubbled through a stirred solution of 2-(tert-butoxycarbonylamino)-5-fluorothiazole (1.21 kg, 5.54 mol) in dioxane (7.2 L) for 5 hours, while maintaining the reaction temperature below 35 °C.[1]

-

Work-up: The solution is stirred at ambient temperature overnight. Diethyl ether (12 L) is then added to precipitate the product.[1] The resulting solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Overall Yield (%) | Physical Appearance |

| This compound | C₃H₄ClFN₂S | 154.60 | 35 | Not specified |

Alternative Synthetic Approaches

Several other synthetic routes have been explored with limited success. These include:

-

Balz-Schiemann fluorodediazoniation of 2-acetamido-5-aminothiazole.[1]

-

Direct formation of the 2-amino-5-fluorothiazole ring system via the condensation of chlorofluoroacetaldehyde hydrate with thiourea.[1]

These alternative pathways either failed to produce the desired product or resulted in very low yields, highlighting the superiority of the presented synthesis route for practical, large-scale applications.

Workflow for Alternative Synthetic Approaches:

Caption: Unsuccessful or Limited Success Synthetic Routes.

Conclusion

The synthesis of this compound via the protection, fluorination, and deprotection of 2-aminothiazole represents a robust and scalable method. The key to this successful synthesis is the use of N-fluorobenzenesulfonimide for the fluorination of the dilithiated intermediate. This process, which avoids the need for chromatographic purification, is well-suited for industrial production. The detailed protocols and data presented in this guide are intended to support researchers and developers in the efficient synthesis of this valuable chemical intermediate.

References

Spectroscopic Characterization of 5-Fluorothiazol-2-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 5-Fluorothiazol-2-amine hydrochloride (CAS: 745053-64-9). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known chemical structure and spectral data of similar thiazole derivatives.

NMR Spectroscopy

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ||||

| H-4 | 7.0 - 7.5 | Doublet | JHF ≈ 2-4 | Thiazole ring proton |

| NH₂ | 8.0 - 9.0 | Broad Singlet | - | Amino group protons |

| ¹³C NMR | ||||

| C-2 | 165 - 170 | Doublet | JCF ≈ 10-15 | Carbon bearing the amino group |

| C-4 | 120 - 125 | Doublet | JCF ≈ 20-25 | Methine carbon on the thiazole ring |

| C-5 | 150 - 155 | Doublet | JCF ≈ 250-300 | Carbon bearing the fluorine atom |

| ¹⁹F NMR | ||||

| F-5 | -110 to -130 | Doublet | JFH ≈ 2-4 | Fluorine on the thiazole ring |

Note: Predicted chemical shifts are relative to standard references (TMS for ¹H and ¹³C NMR). The solvent used for analysis (e.g., DMSO-d₆, D₂O) will influence the chemical shifts, particularly for the exchangeable amine protons.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400 - 3200 | Strong, Broad | N-H Stretch | Primary Amine (NH₂) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 1640 - 1600 | Strong | N-H Bend | Primary Amine (NH₂) |

| 1580 - 1550 | Medium | C=N Stretch | Thiazole Ring |

| 1450 - 1400 | Medium | C=C Stretch | Thiazole Ring |

| 1150 - 1050 | Strong | C-F Stretch | Aryl-Fluoride |

| 850 - 750 | Medium | C-S Stretch | Thiazole Ring |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Ion |

| 118.01 | 100 | [M-Cl-H]⁺ (Molecular ion of the free base) |

| 91.00 | Variable | [C₂H₂FN]⁺ |

| 75.98 | Variable | [C₂H₂NS]⁺ |

Note: The mass spectrum is predicted for the free base after the loss of HCl. The fragmentation pattern will depend on the ionization technique used (e.g., ESI, EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These protocols are based on standard techniques for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024 or more scans.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled fluorine spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 64-256 scans.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC). Acquire data in positive ion mode.

-

EI-MS: Introduce the sample via a direct insertion probe or gas chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For HRMS data, calculate the elemental composition of the observed ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a small molecule like this compound.

Caption: Workflow for the spectroscopic characterization of small molecules.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and outlines the methodologies for their experimental determination. Researchers are encouraged to use this information as a starting point for their analytical work, keeping in mind that actual experimental data may vary depending on the specific conditions and instrumentation used.

References

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 5-Fluorothiazol-2-amine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs, including the kinase inhibitor Dasatinib. Its synthetic tractability and ability to engage in key hydrogen bonding interactions have made it a cornerstone in the design of novel therapeutic agents. The introduction of a fluorine atom at the 5-position of the thiazole ring, as seen in 5-Fluorothiazol-2-amine hydrochloride, offers a unique opportunity to modulate the electronic properties, metabolic stability, and binding affinity of derivative compounds. This technical guide explores the potential applications of this compound in medicinal chemistry, providing a comprehensive overview of its synthetic utility, biological activities, and the signaling pathways it can modulate.

Synthetic Strategies and Derivatization

This compound serves as a versatile building block for the synthesis of a diverse array of bioactive molecules. The primary amino group at the 2-position is a key handle for derivatization, most commonly through acylation or reductive amination reactions.

General Protocol for N-Acylation of 5-Fluorothiazol-2-amine

A common synthetic route involves the acylation of the 2-amino group with a carboxylic acid or its activated derivative (e.g., acid chloride, acid anhydride) to form an amide linkage. This approach is fundamental to the synthesis of many kinase inhibitors and other targeted therapies.

Experimental Protocol: N-Acylation

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and a suitable base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Acylating Agent: Slowly add the desired carboxylic acid chloride or anhydride (1-1.2 equivalents) to the stirred solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired N-acylated 5-fluorothiazol-2-amine derivative.

Key Biological Activities and Therapeutic Targets

Derivatives of 5-Fluorothiazol-2-amine have shown promise in several therapeutic areas, most notably in oncology and infectious diseases. The fluorine substituent can enhance the binding affinity and selectivity of these compounds for their biological targets.

Anticancer Activity

The 2-aminothiazole scaffold is a well-established pharmacophore in the development of anticancer agents, particularly kinase inhibitors. The strategic placement of a fluorine atom at the 5-position can lead to potent and selective inhibition of key oncogenic kinases.

PI3K/Akt/mTOR Pathway Inhibition:

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Several 2-aminothiazole derivatives have been identified as potent inhibitors of PI3Kα.

.

PI3K/Akt/mTOR Signaling Pathway Inhibition.

KPNB1 Inhibition and Disruption of Nuclear Import:

Karyopherin β1 (KPNB1), also known as importin β1, is a key mediator of nuclear protein import. Its overexpression has been linked to various cancers, promoting cell proliferation and inhibiting apoptosis. A notable derivative, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, has demonstrated potent inhibitory effects on KPNB1.[1] Inhibition of KPNB1 disrupts the nuclear import of crucial oncogenic proteins, leading to cell cycle arrest and apoptosis.[2][3][4]

.

References

- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Karyopherin β1-Mediated Nuclear Import Disrupts Oncogenic Lineage-Defining Transcription Factor Activity in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. Inhibition of KPNB1 Inhibits Proliferation and Promotes Apoptosis of Chronic Myeloid Leukemia Cells Through Regulation of E2F1 - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 2-Aminothiazole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent synthetic accessibility and the capacity for straightforward structural modification have made it a cornerstone in the quest for novel drugs targeting a wide spectrum of diseases. This technical guide provides an in-depth exploration of the multifaceted biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details common experimental protocols, and illustrates the underlying molecular mechanisms and experimental workflows.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

2-aminothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a broad range of human cancer cell lines.[1][2][3] Their mechanisms of action are often multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling pathways essential for tumor growth and survival.[1][2]

Quantitative Anticancer Activity Data

The in vitro anticancer efficacy of 2-aminothiazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a selection of 2-aminothiazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Compound 27 | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [1] |

| A549 (Lung Cancer) | Strong antiproliferative activity | [1] | |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [2] |

| SHG-44 (Glioma) | 4.03 µM | [2] | |

| TH-39 | K562 (Leukemia) | 0.78 µM | [2] |

| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM | [2] |

| PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM | [2] | |

| Compound 17b | MCF-7 (Breast Cancer) | 1.86 µM | [4] |

| Amide-functionalized aminothiazole-benzazole analog 6b | MCF-7 (Breast Cancer) | 17.2 ± 1.9 µM | [1] |

| A549 (Lung Cancer) | 19.0 ± 3.2 µM | [1] | |

| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast Cancer) | 0.8 µM | [5][6] |

| Thiazole-amino acid hybrid 5ac | A549, HeLa, MCF-7 | 4.57–6.71 μM | [1] |

| Thiazole-amino acid hybrid 5ad | A549, HeLa, MCF-7 | 3.68–8.51 μM | [1] |

| Paeonol-2-aminothiazole-phenylsulfonyl derivatives | Various cancer cell lines | Potent cytotoxic effects | [5][6] |

| 2-aminobenzothiazole derivative 13 | HCT116 (Colon), A549 (Lung), A375 (Melanoma) | 6.43, 9.62, 8.07 µM | [7] |

| 2-aminobenzothiazole-TZD hybrid 20 | HepG2 (Liver), HCT-116 (Colon), MCF-7 (Breast) | 9.99, 7.44, 8.27 µM | [7] |

Mechanisms of Anticancer Action

Apoptosis Induction: A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the induction of apoptosis.[1][4] This is often achieved by modulating the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][2][4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately leading to programmed cell death.[1][4]

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can halt cancer cell proliferation by arresting the cell cycle at various checkpoints, most commonly the G0/G1 or G2/M phases.[1] This prevents the cancer cells from progressing through the necessary stages of division.

Kinase Inhibition: The 2-aminothiazole moiety is a key pharmacophore in several kinase inhibitors. For example, the FDA-approved anticancer drug Dasatinib contains a 2-aminothiazole core and functions as a multi-targeted tyrosine kinase inhibitor.[1] Novel derivatives have been shown to inhibit various kinases crucial for cancer progression, including VEGFR-2, PI3K, and anaplastic lymphoma kinase (ALK).[2][4][7]

Experimental Protocols for Anticancer Activity Evaluation

The assessment of the anticancer properties of 2-aminothiazole derivatives typically follows a standardized in vitro workflow.

MTT Assay Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

-

Cell Culture: Human cancer cell lines are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.[8]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[8]

-

Compound Treatment: The cells are treated with various concentrations of the 2-aminothiazole derivatives and a positive control (a known anticancer drug) for a defined period (e.g., 48 or 72 hours).[8]

-

MTT Addition: Following treatment, an MTT solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.[8]

-

Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[8]

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[8]

-

IC50 Calculation: The percentage of cell viability is plotted against the compound concentration to generate a dose-response curve, from which the IC50 value is calculated.[8]

Antimicrobial Activity: Combating Pathogenic Microorganisms

2-aminothiazole derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[9][10][11] Their structural versatility allows for the fine-tuning of their antimicrobial spectrum and potency.

Quantitative Antimicrobial Activity Data

The in vitro antimicrobial activity of these compounds is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents the visible growth of a microorganism. The following table presents the MIC values for selected 2-aminothiazole derivatives against various microbial strains.

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA) | 4 | [9] |

| Escherichia coli | 8 | [9] | |

| Thiazolyl-thiourea (124) | Staphylococcus aureus | 4 - 16 | [5][9] |

| Staphylococcus epidermidis | 4 - 16 | [5][9] | |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis | 0.008 | [9] |

| Thiourea derivative (3) | Gram-positive cocci | 2 - 32 | [9] |

| Thiourea derivative (9) | Gram-positive cocci | 2 - 32 | [9] |

| Derivative 117 (R1 = OCH3) | Escherichia coli | Remarkable efficacy | [5] |

| Derivative 117 (R1 = CH3) | Escherichia coli | Remarkable efficacy | [5] |

| Halogen derivative of thiourea 124 (3,4-dichlorophenyl) | Staphylococcal species | Supreme promising efficacy | [5] |

| Halogen derivative of thiourea 124 (3-chloro-4-fluorophenyl) | Staphylococcal species | Supreme promising efficacy | [5] |

Mechanisms of Antimicrobial Action

The antimicrobial activity of 2-aminothiazole derivatives is attributed to their ability to interfere with essential microbial processes. Molecular docking studies have suggested that these compounds may act by inhibiting key enzymes involved in bacterial cell wall synthesis, such as MurB, or fungal cell membrane integrity, such as CYP51.[11]

Experimental Protocols for Antimicrobial Activity Evaluation

The broth microdilution method is a standard technique for determining the MIC of antimicrobial agents.

Broth Microdilution Method Protocol:

-

Preparation of Microbial Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

-

Serial Dilutions: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under conditions suitable for the growth of the microorganism (e.g., specific temperature and duration).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. 2-aminothiazole derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.

Quantitative Anti-inflammatory Activity Data

The in vitro anti-inflammatory activity of these compounds can be assessed through various assays, with the IC50 value indicating the concentration required for 50% inhibition of a specific inflammatory marker or process.

| Compound/Derivative | Assay | IC50 Value | Reference |

| Thiazolyl derivative 188 | COX-1 Inhibition | 1.00–6.34 μM | [6] |

| COX-2 Inhibition | 0.09–0.71 μM | [6] | |

| Thiazolyl derivative 190 | COX-1 Inhibition | 1.00–6.34 μM | [6] |

| COX-2 Inhibition | 0.09–0.71 μM | [6] | |

| Thiazolyl derivative 191 | COX-1 Inhibition | 1.00–6.34 μM | [6] |

| COX-2 Inhibition | 0.09–0.71 μM | [6] | |

| Pyrimidinone-linked thiazole 4c | Protein Denaturation Inhibition | Notable activity | [12] |

| Pyrimidinone-linked thiazole 4e | Protein Denaturation Inhibition | Notable activity | [12] |

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of 2-aminothiazole derivatives are believed to be mediated through the modulation of key inflammatory pathways. One of the central pathways in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which controls the expression of numerous pro-inflammatory genes. Inhibition of this pathway is a key target for anti-inflammatory drug development.

Experimental Protocols for Anti-inflammatory Activity Evaluation

A common in vitro assay to screen for anti-inflammatory potential is the inhibition of protein denaturation assay.

Inhibition of Protein Denaturation Assay Protocol:

-

Principle: Inflammation can lead to the denaturation of proteins. This assay measures the ability of a compound to inhibit heat-induced protein denaturation, using proteins like bovine serum albumin (BSA) or egg albumin.[13]

-

Procedure:

-

A reaction mixture containing the protein solution and various concentrations of the test compound is prepared.[13]

-

The mixture is heated to a specific temperature for a set time to induce denaturation.[13]

-

After cooling, the turbidity of the solution is measured using a spectrophotometer.[13]

-

The percentage inhibition of denaturation is calculated by comparing the absorbance of the test samples with that of a control.[13]

-

The IC50 value is determined from the dose-response curve.[13]

-

Conclusion

The 2-aminothiazole scaffold represents a remarkably versatile platform for the design and development of novel therapeutic agents. The derivatives of this heterocyclic core exhibit a broad spectrum of biological activities, with significant potential in the fields of oncology, infectious diseases, and inflammatory disorders. The continued exploration of the structure-activity relationships of 2-aminothiazole derivatives, coupled with a deeper understanding of their molecular mechanisms of action, will undoubtedly pave the way for the discovery of next-generation therapeutics with improved efficacy and safety profiles. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing this exciting area of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

In-Depth Technical Guide: Safety and Handling of 5-Fluorothiazol-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Fluorothiazol-2-amine hydrochloride (CAS No. 745053-64-9), a fluorinated thiazole derivative of interest in medicinal chemistry and pharmaceutical research.[1] Due to the potential biological activity of thiazole-containing compounds, stringent adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

This compound is a solid, typically a powder, with a molecular weight of 154.59 g/mol .[2] While comprehensive data is limited, the hydrochloride salt form generally enhances water solubility.[1] It is also noted to be moisture-sensitive.[3]

| Property | Value | Reference |

| CAS Number | 745053-64-9 | [1][2][4][5][6] |

| Molecular Formula | C3H4ClFN2S | [2][4][6] |

| Molecular Weight | 154.59 | [2] |

| Melting Point | 138-143 °C | [3] |

| Appearance | Powder | [1] |

| Solubility | Soluble in water (enhanced by hydrochloride salt form) | [1] |

| Sensitivity | Moisture sensitive | [3] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The following GHS pictograms and hazard statements are associated with this compound or structurally similar compounds.

| Pictogram | GHS Classification | Hazard Statement(s) |

| Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Respiratory system) (Category 3) | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Note: This information is based on available data for this compound and related thiazole derivatives. A specific Safety Data Sheet (SDS) should be consulted for the most accurate and complete information.

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment should be worn at all times when handling this compound:

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles and a face shield if there is a splash hazard. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and additional protective clothing as necessary to prevent skin contact. |

| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a certified chemical fume hood, if dust is generated, or if respiratory irritation is experienced. |

Safe Handling and Storage Procedures

Handling:

-

Always handle this compound within a certified chemical fume hood to control airborne exposure.

-

Avoid direct contact with skin and eyes.

-

Prevent the formation of dust during handling.

-

Grounding and bonding of equipment may be necessary to prevent static discharge, which could ignite flammable vapors.

-

Use non-sparking tools when handling the powder.

-

Eating, drinking, and smoking are strictly prohibited in the handling area.

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Given its moisture sensitivity, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Emergency Procedures

Spill Response:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, using fume hoods to draw vapors away.

-

Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

-

Clean-up: Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste disposal. Avoid creating dust.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

While specific experimental protocols will vary depending on the research application, the following provides a general framework for the safe handling of this compound in a laboratory setting.

Protocol: Weighing and Preparing a Solution

-

Preparation:

-

Ensure a certified chemical fume hood is operational.

-

Gather all necessary materials: this compound, appropriate solvent, weighing paper, spatula, beaker, graduated cylinder, magnetic stir bar, and stir plate.

-

Don all required PPE as outlined in Section 3.

-

-

Weighing:

-

Place a piece of weighing paper on an analytical balance within the fume hood.

-

Tare the balance.

-

Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula. Avoid creating dust.

-

Record the exact weight.

-

-

Solution Preparation:

-

Place the magnetic stir bar in the beaker.

-

Carefully transfer the weighed powder into the beaker.

-

Measure the required volume of solvent using a graduated cylinder.

-

Slowly add the solvent to the beaker containing the powder.

-

Place the beaker on the stir plate and begin stirring until the solid is completely dissolved.

-

Once dissolved, the solution can be used for the intended experiment.

-

-

Clean-up:

-

Dispose of the weighing paper and any other contaminated disposable materials in the designated hazardous waste container.

-

Clean all non-disposable equipment (spatula, beaker, etc.) with an appropriate solvent, followed by soap and water.

-

Wipe down the work surface within the fume hood.

-

Remove PPE and wash hands thoroughly.

-

Visualizations

Representative Synthetic Pathway

The following diagram illustrates a general synthetic route for 2-aminothiazole derivatives, which can be conceptually applied to the synthesis of this compound. The specific starting materials would be adapted for the desired 5-fluoro substitution.

Caption: General synthesis workflow for this compound.

Potential Biological Signaling Pathway Involvement

Thiazole derivatives have been investigated for their potential to modulate various biological pathways, including the NF-κB signaling pathway, which is crucial in inflammation and cell survival.[7][8][9][10] The diagram below illustrates a simplified overview of the canonical NF-κB signaling pathway.

Caption: Simplified canonical NF-κB signaling pathway.

Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.

Disclaimer: This document is intended as a guide and does not replace a formal risk assessment or the information provided in a specific Safety Data Sheet (SDS). Always consult the SDS for the most current and comprehensive safety information before handling any chemical.

References

- 1. CAS 745053-64-9: 5-fluoro-1,3-thiazol-2-amine hydrochlorid… [cymitquimica.com]

- 2. This compound | CAS: 745053-64-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound, CasNo.745053-64-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 5. 745053-64-9 | this compound | Tetrahedron [thsci.com]

- 6. This compound, China this compound Manufacturers, China this compound Suppliers - capotchem [chinachemnet.com]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 10. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols for Amide Coupling Reactions Using 5-Fluorothiazol-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the amide coupling of 5-Fluorothiazol-2-amine hydrochloride with carboxylic acids, a common transformation in medicinal chemistry for the synthesis of novel therapeutic agents. The thiazole moiety is a privileged scaffold in drug discovery, and its functionalization via amide bond formation allows for the exploration of structure-activity relationships.

Introduction to Amide Coupling

Amide bond formation is a cornerstone reaction in organic synthesis, particularly in the pharmaceutical industry. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated using a "coupling reagent". This process converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Common classes of coupling reagents include:

-

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). These are often used with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and reduce racemization.[1]

-

Onium Salts:

-

Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly efficient and lead to rapid reaction times with minimal side products.[2][3][4][]

-

Phosphonium Salts: Reagents such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective and have the advantage of not forming guanidinium byproducts.[3]

-

The choice of coupling reagent, base, and solvent can significantly impact the reaction's success, depending on the specific substrates' reactivity and steric hindrance.[3][4] For an amine hydrochloride salt, an appropriate base is required to liberate the free amine for the coupling reaction.

Experimental Protocols

Two common protocols are provided below, utilizing different classes of modern coupling reagents.

Protocol 1: Amide Coupling using HATU

This protocol employs HATU, a highly effective uronium salt-based coupling reagent known for its high efficiency and low rates of racemization.

Materials

| Compound | CAS Number | MW ( g/mol ) | Equivalents | Amount (mg) | Amount (mmol) |

| Carboxylic Acid (generic) | Varies | Varies | 1.0 | Varies | 1.0 |

| This compound | 64588-82-5 | 156.58 | 1.1 | 172.2 | 1.1 |

| HATU | 148893-10-1 | 380.23 | 1.2 | 456.3 | 1.2 |

| N,N-Diisopropylethylamine (DIEA) | 7087-68-5 | 129.24 | 3.0 | 387.7 | 3.0 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 5 mL | - |

Procedure

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 mmol).

-

Dissolve the carboxylic acid in anhydrous N,N-dimethylformamide (DMF) (3 mL).

-

Add this compound (1.1 mmol, 172.2 mg).

-

Add N,N-Diisopropylethylamine (DIEA) (3.0 mmol, 387.7 mg, ~0.52 mL) to the suspension. The mixture should become a clear solution as the free amine is generated.

-

In a separate vial, dissolve HATU (1.2 mmol, 456.3 mg) in anhydrous DMF (2 mL).

-

Add the HATU solution to the reaction mixture dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Amide Coupling using EDC and HOBt

This protocol utilizes the more traditional carbodiimide coupling agent EDC in conjunction with the additive HOBt. This method is cost-effective and widely used.

Materials

| Compound | CAS Number | MW ( g/mol ) | Equivalents | Amount (mg) | Amount (mmol) |

| Carboxylic Acid (generic) | Varies | Varies | 1.0 | Varies | 1.0 |

| This compound | 64588-82-5 | 156.58 | 1.1 | 172.2 | 1.1 |

| EDC Hydrochloride | 25952-53-8 | 191.70 | 1.5 | 287.6 | 1.5 |

| HOBt Monohydrate | 123333-53-9 | 153.14 | 1.5 | 229.7 | 1.5 |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 3.0 | 303.6 | 3.0 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 10 mL | - |

Procedure

-

To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 mmol) and HOBt monohydrate (1.5 mmol, 229.7 mg).

-

Add anhydrous dichloromethane (DCM) (5 mL) and stir to dissolve.

-

Add this compound (1.1 mmol, 172.2 mg) and triethylamine (TEA) (3.0 mmol, 303.6 mg, ~0.42 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.5 mmol, 287.6 mg) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM (10 mL).

-

Wash the organic layer with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Diagrams

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Fluorothiazol-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of 5-Fluorothiazol-2-amine hydrochloride. The thiazole moiety is a significant scaffold in medicinal chemistry, and the introduction of a fluorine atom can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the derivatization of the thiazole core to generate diverse compound libraries for drug discovery and development.

The presence of both a fluorine atom and an amino group on the thiazole ring, along with the use of the hydrochloride salt, presents specific challenges that require careful optimization of the reaction conditions. These include the choice of catalyst, ligand, base, and solvent system to achieve high yields and purity of the desired coupled products.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid can be represented by the following general scheme:

Key Considerations for Reaction Optimization

Several factors are crucial for the successful Suzuki-Miyaura coupling of this compound:

-

Choice of Palladium Catalyst: A variety of palladium catalysts can be employed. For electron-rich and potentially coordinating substrates like 2-aminothiazoles, catalysts with bulky phosphine ligands are often preferred to promote the catalytic cycle.

-

Selection of Base: The choice of base is critical, especially when starting with the hydrochloride salt of the amine, as the base must be strong enough to neutralize the salt and facilitate the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[1][2]

-

Solvent System: The solvent system plays a significant role in the solubility of the reactants and the efficiency of the reaction. A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, toluene) and water is often employed to dissolve both the organic and inorganic reagents.[1][2]

-

Reaction Temperature: The reaction temperature typically ranges from 80 to 120 °C.[1] Microwave-assisted heating can also be utilized to reduce reaction times.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane/water mixture, DMF)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or microwave vial

Procedure:

-

To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (3.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon) three times.

-

Under the inert atmosphere, add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-fluoro-2-amino-N-arylthiazole.

Data Presentation

The following tables summarize representative conditions for Suzuki-Miyaura coupling reactions of related aminothiazole and fluorinated heterocyclic compounds, which can serve as a guide for optimizing the reaction with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Aminothiazole Derivatives

| Entry | Thiazole Derivative | Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Amino-5-bromothiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85 | General Protocol |

| 2 | 2-Amino-5-bromothiazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | DMF | 90 | 8 | 92 | General Protocol |

| 3 | 2-Amino-5-chlorothiazole | 3-Tolylboronic acid | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 18 | 78 | General Protocol |

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Fluorinated Heterocycles

| Entry | Heterocyclic Halide | Boronic Acid Derivative | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Bromo-5-fluoropyridine | Phenylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ (2) | DME/H₂O | 85 | 16 | 88 | General Protocol |

| 2 | 4-Chloro-2-fluorotoluene | 4-Vinylphenylboronic acid | G-COOH-Pd-10 | K₂CO₃ (2) | EtOH/H₂O | 80 | 6 | 95 | [3] |

| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ (2) | EtOH/H₂O | 80 | 4 | 98 | [3] |

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 5-Fluorothiazol-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 5-Fluorothiazol-2-amine hydrochloride. This versatile building block is a key starting material for the development of a wide range of biologically active compounds, particularly in the area of kinase inhibition for anticancer therapies.

Application Notes

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. The introduction of a fluorine atom at the 5-position can enhance metabolic stability and binding affinity to target proteins. Derivatives of 5-Fluorothiazol-2-amine are of significant interest for their potential as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and BCR-ABL pathways.[1][2]

Common synthetic modifications of the 2-amino group include acylation to form amides, reaction with sulfonyl chlorides to yield sulfonamides, and reaction with isocyanates to produce ureas. These modifications allow for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Key Synthetic Strategies:

-

Amide Synthesis: The exocyclic amino group of 5-Fluorothiazol-2-amine readily undergoes acylation with carboxylic acids, acid chlorides, or acid anhydrides. The use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt) is a common and efficient method for forming the amide bond with carboxylic acids.[3]

-

Sulfonamide Synthesis: Reaction with various sulfonyl chlorides in the presence of a base provides the corresponding sulfonamides. These derivatives are of particular interest as they can mimic the phosphate group of ATP and interact with the hinge region of kinase domains.

-

Urea Formation: Treatment of 5-Fluorothiazol-2-amine with isocyanates offers a straightforward route to urea derivatives. These compounds have shown a broad range of biological activities and are valuable for library synthesis in drug discovery programs.

Data Presentation: Synthesis of 5-Fluorothiazol-2-amine Derivatives

The following tables summarize representative synthetic routes and the types of derivatives that can be generated from this compound.

| Derivative Type | Reagents and Conditions | General Yield Range (%) |

| Amides | Carboxylic Acid, EDCI, HOBt, DIPEA, DMF, rt, 12-24h | 60-90 |

| Acid Chloride, Pyridine or Et3N, DCM, 0°C to rt, 2-6h | 70-95 | |

| Sulfonamides | Sulfonyl Chloride, Pyridine, DCM, rt, 8-16h | 50-85 |

| Ureas | Isocyanate, DIPEA, THF or DCM, rt, 4-12h | 75-98 |

Experimental Protocols

Note: this compound must be neutralized before use in the following reactions. This can be achieved by treating a solution/suspension of the hydrochloride salt with a suitable base (e.g., triethylamine, DIPEA, or aqueous NaHCO3) and extracting the free amine into an organic solvent.

Protocol 1: Synthesis of N-(5-Fluorothiazol-2-yl)acetamide (Amide Derivative)

Materials:

-

5-Fluorothiazol-2-amine (free base)

-

Acetyl chloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 5-Fluorothiazol-2-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add pyridine (1.2 eq) to the solution and stir for 5 minutes.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-(5-Fluorothiazol-2-yl)acetamide.

Characterization Data (Hypothetical):

-